Frullanolide

Description

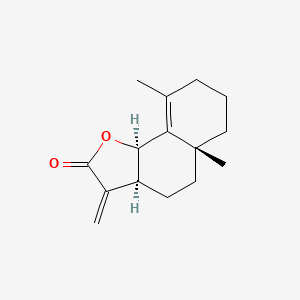

Structure

2D Structure

3D Structure

Properties

CAS No. |

27579-97-1 |

|---|---|

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

(3aS,5aR,9bR)-5a,9-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one |

InChI |

InChI=1S/C15H20O2/c1-9-5-4-7-15(3)8-6-11-10(2)14(16)17-13(11)12(9)15/h11,13H,2,4-8H2,1,3H3/t11-,13+,15+/m0/s1 |

InChI Key |

PJPHIAMRKUNVSU-NJZAAPMLSA-N |

SMILES |

CC1=C2C3C(CCC2(CCC1)C)C(=C)C(=O)O3 |

Isomeric SMILES |

CC1=C2[C@H]3[C@@H](CC[C@]2(CCC1)C)C(=C)C(=O)O3 |

Canonical SMILES |

CC1=C2C3C(CCC2(CCC1)C)C(=C)C(=O)O3 |

Other CAS No. |

62860-37-1 |

Synonyms |

frullanolide |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution of Frullanolide

This compound is a sesquiterpene lactone belonging to the eudesmanolide class, found in a variety of plant species. Its distribution is notably concentrated in certain families of liverworts and flowering plants.

Frullania Species

The genus Frullania, a large and diverse group of leafy liverworts, is a primary natural source of this compound, from which the compound derives its name. preachbio.com These bryophytes are found in various habitats worldwide, from tropical rainforests to temperate woodlands, often growing as epiphytes on tree bark and rocks. preachbio.com

Frullania tamarisci : This liverwort species is known to produce a significant amount of terpenoids, including this compound. nih.govwordpress.com Early research into the chemical constituents of F. tamarisci involved extraction with ether followed by chromatographic purification to isolate the compound. scispace.com

Frullania nisquallensis : Bioassay-guided fractionation of extracts from F. nisquallensis has successfully led to the isolation of (-)-frullanolide. nih.gov This species has been a subject of phytochemical studies to identify its various constituents. scispace.comnih.gov

Other Frullania Species : Research has identified this compound in other species as well. For instance, (+)-frullanolide was isolated from the Argentine liverwort Frullania brasiliensis. nih.gov Gas chromatography-mass spectrometry (GC-MS) analysis of Frullania dilatata identified this compound as a major component, constituting 19.08% of the analyzed compounds. researchgate.net

Table 1: this compound in Frullania Species

| Species | Key Findings | Reference |

|---|---|---|

| Frullania tamarisci | A known source of this compound, isolated via ether extraction and chromatography. | nih.govscispace.com |

| Frullania nisquallensis | (-)-Frullanolide isolated through bioassay-guided fractionation. | nih.gov |

| Frullania brasiliensis | Source of (+)-frullanolide. | nih.gov |

| Frullania dilatata | GC-MS analysis revealed this compound as a primary compound (19.08%). | researchgate.net |

| Frullania franciscana | This compound has been isolated from this species. | scispace.com |

Asteraceae Family Members

This compound and its derivatives are also present in members of the Asteraceae family, one of the largest families of flowering plants. wikipedia.orgmdpi.com These plants are a rich source of sesquiterpene lactones. mdpi.comnih.gov

Grangea maderaspatana : This medicinal plant, belonging to the Asteraceae family, is a significant source of this compound. vliz.beresearchgate.net Studies have successfully isolated and purified this compound from this plant to investigate its biological activities. nih.govspandidos-publications.com Phytochemical analysis of G. maderaspatana has led to the isolation of not only (-)-frullanolide but also related eudesmanolides such as (-)-7-alpha-hydroxythis compound and a new compound, (+)-4 alpha, 13-dihydroxythis compound. vliz.be

Table 2: this compound in Asteraceae Family

| Species | Family | Key Findings | Reference |

|---|---|---|---|

| Grangea maderaspatana | Asteraceae | A significant source of (-)-frullanolide and its hydroxylated derivatives. | vliz.benih.govspandidos-publications.com |

Advanced Extraction Techniques from Biomass

The extraction of this compound from plant biomass is the initial step for its isolation. While traditional methods like Soxhlet extraction with solvents such as ether have been historically used, modern techniques offer improved efficiency, reduced solvent consumption, and shorter extraction times. scispace.comnih.gov These advanced methods are increasingly applied to extract bioactive compounds, including sesquiterpene lactones, from natural sources. nih.govuobasrah.edu.iq

Ultrasound-Assisted Extraction (UAE) : This technique utilizes high-frequency ultrasound waves to disrupt plant cell walls, enhancing mass transfer and solvent penetration. uobasrah.edu.iqnih.gov The process of acoustic cavitation creates microbubbles that collapse near the cell matrix, facilitating the release of intracellular compounds like this compound into the solvent. uobasrah.edu.iq

Microwave-Assisted Extraction (MAE) : MAE employs microwave energy to rapidly heat the solvent and plant material. nih.gov This creates internal pressure that ruptures the cell structure, allowing for the efficient extraction of target compounds. nih.gov MAE is noted for being a faster and more environmentally friendly method compared to conventional techniques. uobasrah.edu.iq

Supercritical Fluid Extraction (SFE) : SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.gov By manipulating temperature and pressure, the solvent properties of supercritical CO2 can be tuned for selective extraction. mdpi.com This method is advantageous as it is non-toxic and leaves minimal residual solvent in the final extract. nih.gov

Pressurized Liquid Extraction (PLE) : Also known as Accelerated Solvent Extraction (ASE), this method uses conventional solvents at elevated temperatures and pressures. nih.govmdpi.com These conditions increase the solubility and diffusion rate of the target compounds while decreasing the viscosity of the solvent, leading to rapid and efficient extractions. mdpi.com

Table 3: Comparison of Extraction Techniques for Natural Products

| Technique | Principle | Advantages | Reference |

|---|---|---|---|

| Soxhlet Extraction | Continuous solid-liquid extraction with a distilled solvent. | Thorough extraction. | scispace.com |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls. | Increased efficiency, reduced time and solvent use. | uobasrah.edu.iqnih.gov |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent and sample, causing cell rupture. | Rapid, reduced solvent consumption, higher yields. | nih.gov |

| Supercritical Fluid Extraction (SFE) | Utilizes solvents (e.g., CO2) above their critical temperature and pressure. | High selectivity, non-toxic, minimal residue. | nih.govmdpi.com |

| Pressurized Liquid Extraction (PLE/ASE) | Uses solvents at high temperature and pressure. | Fast, efficient, requires less solvent than traditional methods. | nih.govmdpi.com |

Chromatographic Separation Strategies for this compound Isolation

Following extraction, the crude plant extract contains a complex mixture of compounds. Chromatographic techniques are essential for the separation and purification of this compound from this mixture. mdpi.com

Column Chromatography (CC) : This is a fundamental and widely used technique for purifying compounds from natural extracts. The crude extract is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. scispace.com A solvent or a mixture of solvents (eluent) is used to move the components through the column at different rates based on their affinity for the adsorbent, achieving separation. For this compound isolation, elution is often performed with solvent systems like petroleum ether-ether or hexane-ethyl acetate (B1210297) mixtures. scispace.commdpi.com

Vacuum Liquid Chromatography (VLC) : A variation of column chromatography, VLC is often used for the initial fractionation of crude extracts. It is performed on a short, wide column under vacuum, which increases the speed of the separation. Elution is typically carried out with a gradient of solvents of increasing polarity. mdpi.com

Sephadex Column Chromatography : This size-exclusion chromatography method separates molecules based on their size. It is particularly useful for removing pigments and other high-molecular-weight impurities. For instance, a Sephadex LH-20 column is often used with solvents like methanol (B129727) or methanol-dichloromethane mixtures for further purification of fractions containing sesquiterpenoids. mdpi.com

High-Speed Counter-Current Chromatography (HSCCC) : HSCCC is a liquid-liquid partition chromatography technique that eliminates the use of a solid support matrix, thereby avoiding irreversible adsorption of the sample. nih.gov Separation is achieved by partitioning the solutes between two immiscible liquid phases. The selection of a suitable two-phase solvent system is crucial for a successful separation. nih.gov This method has been effectively applied for the preparative separation of various natural products, including sesquiterpenoid lactones, yielding high-purity compounds. nih.govnih.gov

Biosynthetic Pathways of Frullanolide

Enzymatic Cascades in Sesquiterpene Lactone Biosynthesis

The biosynthesis of Frullanolide and other sesquiterpene lactones is a multi-step process initiated in the cytoplasm and endoplasmic reticulum of plant cells. The pathway relies on a series of specialized enzymes that catalyze specific transformations of a common precursor molecule.

The journey begins with the universal C15 precursor for all sesquiterpenes, farnesyl diphosphate (B83284) (FPP). tandfonline.com FPP is formed from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are themselves produced via the mevalonate (B85504) (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. lublin.plresearchgate.net

The key enzymatic steps in the cascade leading to eudesmanolide-type lactones are:

Cyclization: The first committed step is the cyclization of the linear FPP molecule, catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). tandfonline.com For the biosynthesis of most STLs, including the presumed pathway for eudesmanolides, the initial cyclized product is germacrene A, formed by the enzyme germacrene A synthase (GAS). tandfonline.comnih.gov

Oxidation: Following cyclization, the germacrene A molecule undergoes a series of oxidative modifications. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a large family of heme-containing enzymes. researchgate.net An important CYP enzyme in this pathway is germacrene A oxidase (GAO), which hydroxylates the germacrene A molecule. nih.gov

Lactonization: A critical step in the formation of all STLs is the creation of the characteristic lactone ring. This is also typically catalyzed by a specific CYP enzyme. For many germacranolides, eudesmanolides, and guaianolides, costunolide (B1669451) is a key intermediate. nih.gov The formation of costunolide from an oxidized germacrene A precursor is catalyzed by costunolide synthase (COS). researchgate.net Costunolide is then considered a branching point precursor for the synthesis of various STL skeletons, including eudesmanolides. nih.gov The conversion from the germacranolide skeleton of costunolide to the eudesmanolide backbone can occur in planta, potentially influenced by factors like pH. tandfonline.com

The table below summarizes the key enzymes involved in the early stages of sesquiterpene lactone biosynthesis, which are foundational for the formation of this compound.

| Enzyme Class | Specific Enzyme Example | Abbreviation | Function | Precursor | Product |

| Sesquiterpene Synthase | Germacrene A Synthase | GAS | Cyclization of FPP | Farnesyl Diphosphate (FPP) | Germacrene A |

| Cytochrome P450 | Germacrene A Oxidase | GAO | Oxidation/Hydroxylation | Germacrene A | Oxidized Germacrene A derivatives |

| Cytochrome P450 | Costunolide Synthase | COS | Lactone ring formation | Germacrene A acid | Costunolide |

This table presents a generalized pathway based on well-studied sesquiterpene lactones.

Precursor Incorporation Studies in this compound Formation

Precursor incorporation studies are a powerful tool for elucidating biosynthetic pathways. These experiments involve feeding a plant or cell culture with a labeled precursor molecule and then tracing the label's incorporation into the final natural product. This technique provides direct evidence for the involvement of specific intermediates in a metabolic pathway.

While specific precursor feeding studies exclusively detailing the this compound pathway are not extensively documented in publicly available literature, research on other sesquiterpene lactones demonstrates the utility of this method. For instance, the biosynthetic route for the STLs uvedalin and enhydrin (B1240213) in Smallanthus sonchifolius was investigated for the first time using 13C-labeled precursors, confirming their formation pathway. rsc.org

The general methodology for such studies involves:

Selection of Labeled Precursor: Isotopically labeled compounds, typically with 13C or 14C, are used. For sesquiterpenoid pathways, labeled versions of early precursors like acetate (B1210297), mevalonate, or later intermediates like farnesyl diphosphate could be used.

Administration: The labeled precursor is supplied to the biological system (e.g., plant tissue, cell culture) that produces the target compound. phcogrev.com

Incubation and Isolation: After a specific period, the target compound (in this case, this compound) is isolated and purified.

Detection and Analysis: The presence and position of the isotopic label in the final product are determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for 13C or scintillation counting for 14C. nih.govnih.gov

The table below illustrates hypothetical precursor feeding experiments that could be used to investigate the this compound biosynthetic pathway, based on established principles. nih.govresearchgate.net

| Labeled Precursor | Rationale | Expected Outcome if Incorporated | Analytical Method |

| [13C]-Acetate | A fundamental building block for the isoprenoid pathway. | Distribution of 13C label throughout the this compound carbon skeleton in a pattern consistent with isoprenoid biosynthesis. | 13C-NMR Spectroscopy |

| [13C]-Mevalonic Acid | A key intermediate in the MVA pathway leading to IPP and DMAPP. | Specific labeling pattern in this compound, confirming the involvement of the MVA pathway. | 13C-NMR Spectroscopy |

| [13C]-Germacrene A | A likely direct precursor to the sesquiterpene skeleton. | High incorporation efficiency and specific labeling of the this compound core structure. | 13C-NMR Spectroscopy, Mass Spectrometry |

These studies are crucial for confirming the sequence of intermediates and validating the proposed enzymatic steps in the biosynthesis of this compound.

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound, like other secondary metabolites, is tightly regulated at the genetic level. This regulation ensures that the compound is produced at the right time, in the right place (e.g., specific tissues like glandular trichomes), and in response to specific developmental or environmental cues. tandfonline.com The control is exerted primarily through the transcriptional regulation of the biosynthetic genes encoding the pathway's enzymes.

Key components of this regulatory network include:

Biosynthetic Genes: The genes encoding the enzymes of the STL pathway, such as Germacrene A Synthase (GAS), Germacrene A Oxidase (GAO), and Costunolide Synthase (COS), are fundamental. The expression levels of these genes often correlate directly with the production of the final compounds. researchgate.net

Transcription Factors (TFs): These are proteins that bind to specific regions of DNA (promoters) of the biosynthetic genes to control their rate of transcription into RNA, and subsequently, the amount of enzyme produced. Several families of transcription factors have been implicated in the regulation of terpenoid and STL biosynthesis in Asteraceae, including:

AP2/ERF family: These TFs are known to play a role in regulating terpenoid biosynthesis.

WRKY family: Certain WRKY TFs have been shown to act as positive regulators of STL biosynthesis by activating the expression of key pathway genes. lublin.pl

Studies on other STLs in the Asteraceae family have identified specific TFs that orchestrate the expression of the entire pathway. For example, in Artemisia annua, the biosynthesis of artemisinin (B1665778) is positively regulated by the WRKY transcription factor AaGSW1, which promotes the expression of several key biosynthetic genes. lublin.pl It is highly probable that homologous transcription factors regulate the this compound biosynthetic pathway in the plants that produce it.

The table below outlines the key molecular components involved in the regulation of sesquiterpene lactone biosynthesis.

| Regulatory Component | Type | Function | Examples from STL Biosynthesis |

| Structural Genes | Enzyme-coding DNA | Provide the blueprint for the biosynthetic enzymes. | GAS, GAO, COS genes. researchgate.net |

| Transcription Factors | Regulatory Proteins | Bind to gene promoters to activate or repress transcription. | AaGSW1 (WRKY family), AaORA (AP2/ERF family). lublin.plresearchgate.net |

Understanding this complex regulatory network is essential for metabolic engineering efforts aimed at increasing the production of medicinally valuable compounds like this compound in plants or heterologous systems such as yeast. lublin.pl

Chemical Synthesis Approaches to Frullanolide and Analogues

Total Synthesis Methodologies

The total synthesis of frullanolide has been achieved through both racemic and enantioselective routes, employing a variety of strategic disconnections and key reactions.

Racemic Total Syntheses

Several research groups have reported the total synthesis of racemic this compound, often highlighting novel synthetic tactics or efficient route design.

Kido, Maruta, Tsutsumi, and Yoshikoshi (1979) were among the first to report a total synthesis of racemic this compound. Their approach involved a multi-step sequence starting from a cyclohexanone (B45756) derivative, proceeding through intermediates such as a butenolide, a γ-lactone, an unsaturated lactone, an acetal, an alcohol, and an aldehyde, ultimately leading to the target molecule via introduction of the exocyclic methylene (B1212753) group mindat.orgoup.com.

Clive and Joussef (1990) developed a synthesis of (±)-frullanolide that prominently featured radical cyclization techniques, underscoring the utility of this method in constructing the complex polycyclic framework ualberta.caacs.org.

A formal total synthesis of (±)-frullanolide was also described by Banerjee and colleagues (1990) scispace.com.

Table 1: Summary of Racemic Synthesis Approaches to this compound

| Researchers | Year | Key Strategy/Methodology | Starting Material (Example) | Number of Steps | Overall Yield |

| Kido, Maruta, Tsutsumi, Yoshikoshi | 1979 | Multi-step construction of lactone core | Cyclohexanone derivative | Not specified | Not specified |

| Clive, Joussef | 1990 | Radical cyclization | Not specified | Not specified | Not specified |

| Ferraz, Petragnani, Ribeiro | 1989 | Selenium reagents, improved route | Octalone | 7 | 27% |

| Banerjee, González, Hernández, Fuentes | 1990 | Formal total synthesis | Not specified | Not specified | Not specified |

Enantioselective Total Syntheses

The development of enantioselective syntheses has been crucial for definitively establishing the absolute configuration of this compound and for accessing specific stereoisomers.

Liao's group achieved the synthesis of (+)-frullanolide by employing a diastereoselective Diels-Alder addition, followed by an oxy-Cope rearrangement to construct the octalin skeleton organic-chemistry.orgrsc.org.

Chou and Liao (2013) reported the first asymmetric total syntheses of both (+)-eudesmadiene-12,6-olide and (+)-frullanolide. Their synthesis of (+)-frullanolide involved 13 steps starting from 4-bromo-2-methoxyphenol (B1221611) and allowed for the determination of its absolute configuration nih.govsigmaaldrich.com.

A highly enantioselective total synthesis of this compound has also been noted in the literature capes.gov.br.

Table 2: Summary of Enantioselective Synthesis Approaches to this compound

| Researchers | Year | Key Strategy/Methodology | Starting Material (Example) | Number of Steps | Absolute Configuration Determined |

| Liao's group | ~2013 | Diastereoselective Diels-Alder, Oxy-Cope rearrangement | Not specified | Not specified | Yes |

| Chou, Liao | 2013 | Asymmetric total synthesis | 4-bromo-2-methoxyphenol | 13 | Yes |

| (Unspecified) | N/A | Highly enantioselective total synthesis | Not specified | Not specified | Not specified |

Key Synthetic Transformations and Method Development

Specific chemical transformations have played pivotal roles in the successful synthesis of this compound, enabling the efficient construction of its complex molecular architecture.

Radical Cyclization Techniques

Radical cyclization reactions have proven to be powerful tools for assembling the polycyclic core of this compound. These methods are particularly adept at forming carbon-carbon bonds in sterically hindered environments and can rapidly build molecular complexity. Clive's work highlighted the importance of radical cyclization onto acetylenes in the synthesis of this compound, demonstrating its utility in forming key structural features ualberta.caualberta.caacs.org. Radical cascade processes, which involve a series of sequential radical reactions, are also recognized for their efficiency in constructing complex terpenoid frameworks nih.gov.

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for constructing six-membered rings with excellent control over regio- and stereochemistry wikipedia.orgebsco.com. In the context of this compound synthesis, Liao's group utilized a Diels-Alder cycloaddition as a key step to establish the octalin skeleton, which was subsequently elaborated through an oxy-Cope rearrangement to yield (+)-frullanolide organic-chemistry.orgrsc.org. This strategy exemplifies how cycloaddition reactions can efficiently set up the core structural elements of complex natural products.

Application of Specific Reagents in Synthesis (e.g., Selenium Reagents)

The strategic application of specific reagents, such as those involving selenium, has been instrumental in several this compound syntheses. Ferraz, Petragnani, and Ribeiro specifically employed selenium reagents in their improved synthesis of (±)-frullanolide, focusing on the efficient and stereochemically controlled construction of the α-methylene-γ-lactone moiety tandfonline.comtandfonline.com. This approach built upon earlier work using reagents like 2-phenylselenopropanoic acid and bromomethylphenyl selenide (B1212193) tandfonline.com. Furthermore, methodologies involving iodo- and seleno-lactonization, followed by Wittig–Horner reactions, have been successfully applied to the synthesis of this compound rsc.org. Selenium dioxide has also been utilized for allylic oxidation in related synthetic strategies nih.gov. The broader utility of selenium reagents in organic synthesis, including their role in cyclization and functional group transformations, has been extensively explored by Clive and colleagues ualberta.ca.

Compound Name Index:

this compound

(+)-Frullanolide

(±)-Frullanolide

(+)-Eudesmadiene-12,6-olide

4-bromo-2-methoxyphenol

2-phenylselenopropanoic acid

Bromomethylphenyl selenide

Octalone

Cyclohexanone derivative

Butenolide

γ-lactone

Unsaturated lactone

Acetal

Alcohol

Aldehyde

Lactone

Selenium dioxide

Phenylhydrazine

Development of Novel Synthetic Routes

The pursuit of this compound's total synthesis has spurred the exploration of diverse chemical strategies, ranging from early racemic approaches to sophisticated asymmetric syntheses. These routes often leverage specific reactions to construct the characteristic fused ring system and introduce the crucial α-methylene-γ-lactone moiety.

One of the earlier contributions to this compound synthesis was reported by Petragnani, Ferraz, and Yonashiro, who developed a new synthesis of (±)-Frullanolide utilizing 2-phenylselenopropanoic acid thieme-connect.com. This approach showcased the utility of organoselenium reagents in constructing complex molecules.

A significant advancement in the synthesis of α-methylene-γ-lactones, including this compound, was achieved by Semmelhack and colleagues. Their work in 1981 detailed a stereospecific synthesis of (±)-Frullanolide employing nickel-promoted cyclization/carbonylation acs.orgprinceton.edu. This method provided an efficient pathway to construct the lactone ring system. Concurrently, Still and Schneider presented a convergent route to α-substituted acrylic esters, which was applied to the total synthesis of (±)-Frullanolide, demonstrating the power of convergent strategies in natural product synthesis acs.org.

More recently, the focus has shifted towards asymmetric synthesis to control the stereochemistry of this compound. The first asymmetric total syntheses of (+)-eudesmadiene-12,6-olide and (+)-Frullanolide were accomplished by Chou and Liao in 2013 oup.comnih.gov. Their strategy involved a Diels-Alder cycloaddition followed by an oxy-Cope rearrangement, effectively establishing the octalin skeleton and setting the stereochemical configuration of the target molecule. Other research has explored the synthesis of stereoisomers, such as 10-epi-frullanolide, through intramolecular cyclization of ω-formyl-2-alkenylsilanes, further expanding the synthetic repertoire oup.comoup.com. The Clive group also identified synthetically important features of radical cyclization onto acetylenes during their work on this compound synthesis, contributing to the understanding of radical-mediated bond formation in complex structures ualberta.ca.

| Synthetic Route Key Features | Key Methodology/Reagents | Researchers | Year | Type |

| New Synthesis of (±)-Frullanolide | 2-Phenylselenopropanoic Acid | Petragnani et al. | 1985 | Racemic |

| Stereospecific Synthesis of (±)-Frullanolide | Nickel-promoted cyclization/carbonylation | Semmelhack et al. | 1981 | Racemic |

| Convergent Route to α-substituted acrylic esters | Application to total synthesis of (±)-Frullanolide | Still & Schneider | 1977 | Racemic |

| Identification of radical cyclization features | Radical cyclization onto acetylenes | Clive group | (Implied) | N/A |

| First Asymmetric Total Syntheses of (+)-Frullanolide | Diels-Alder cycloaddition, oxy-Cope rearrangement | Chou & Liao | 2013 | Asymmetric |

| Synthesis of 10-epi-frullanolide | Intramolecular cyclization of ω-formyl-2-alkenylsilane | Kuroda et al. | (Implied) | Stereoisomer |

Challenges and Innovations in this compound Chemical Synthesis

The synthesis of this compound is fraught with challenges, primarily stemming from its intricate polycyclic structure and the precise arrangement of its stereocenters. Overcoming these hurdles has necessitated the development of innovative synthetic methodologies.

A significant challenge lies in the stereochemical control required to establish the correct configuration at multiple chiral centers within the molecule. The development of asymmetric synthetic routes, such as those employing Diels-Alder cycloadditions and subsequent rearrangements, represents a major innovation in addressing this challenge oup.comnih.gov. These methods allow for the enantioselective construction of the molecular framework, a critical aspect for understanding and potentially exploiting the biological activities of this compound and its derivatives.

The construction of the fused bicyclic core structure of this compound also poses a considerable challenge. Strategies involving metal-catalyzed cyclizations , such as the nickel-promoted cyclization/carbonylation, have provided elegant solutions for forming the carbocyclic skeleton and the lactone ring simultaneously acs.orgprinceton.edu. Similarly, radical cyclization reactions have proven valuable in forging carbon-carbon bonds and constructing complex ring systems, as noted in the work of the Clive group ualberta.ca. The intramolecular cyclization of specifically designed precursors, like ω-formyl-2-alkenylsilanes, offers another avenue for building the molecular architecture with control over stereochemistry oup.comoup.com.

The introduction of the α-methylene-γ-lactone moiety is another key aspect of this compound synthesis. This functional group is often associated with the biological activity of sesquiterpene lactones. Methodologies that efficiently and selectively install this feature, such as those involving carbonylation reactions, are considered innovative acs.org.

Frullanolide Derivatization and Analogues: Design and Synthesis

Strategic Derivatization for Enhanced Biological Activity Research

The modification of frullanolide and its derivatives is a key strategy in medicinal chemistry to enhance their inherent biological activities and to elucidate structure-activity relationships (SARs) researchgate.netsigmaaldrich.cnnih.govrsc.org. Researchers aim to optimize properties such as anticancer, antibacterial, anti-inflammatory, and anti-adipogenic effects researchgate.netnih.govgoogle.commdpi.com. By systematically altering the molecular structure, scientists can identify critical pharmacophores and functional groups responsible for specific biological actions. Studies on 7-alpha-hydroxythis compound (7HF), a prominent analogue, suggest that the presence of the C4=C5 double bond, the C11=C13 exocyclic double bond, and the characteristic gamma-lactone moiety are particularly important for its bioactivity researchgate.net. Understanding these structural determinants allows for the rational design of novel derivatives with improved potency, selectivity, and potentially better pharmacokinetic profiles, thereby advancing their therapeutic potential rsc.orguogqueensmcf.com.

Synthesis of Chemically Modified this compound Analogues (e.g., 7-alpha-hydroxythis compound)

7-alpha-hydroxythis compound (7HF), a naturally occurring eudesmanolide sesquiterpene lactone isolated from plants such as Sphaeranthus indicus and Grangia maderaspatana, serves as a crucial starting point for synthesizing a range of modified analogues researchgate.netnih.govgoogle.commdpi.com. 7HF itself has demonstrated significant antibacterial activity against Gram-positive bacteria, potent anticancer effects against various cancer cell lines (including triple-negative breast cancer), and anti-inflammatory properties researchgate.netnih.govmdpi.com. It also exhibits anti-adipogenic potential, suggesting a role in modulating metabolic disorders google.com.

The synthesis of this compound analogues often involves both chemical transformations and microbial biotransformations. Microbial reactions using specific fungal cultures, such as Cunninghamella echinulata, Curvularia lunata, Aspergillus niger, and Rhizopus circinans, have been employed to produce hydroxylated and oxidized derivatives of 7HF researchgate.net. Chemical modifications, including epoxidation reactions using agents like meta-chloroperoxybenzoic acid (mCPBA), introduce epoxide functionalities into the molecule researchgate.net.

Several analogues of 7HF have been synthesized and characterized, including:

1β,7α-dihydroxythis compound

7α-hydroxy-1-oxothis compound

4,5-dihydro-7α-hydroxythis compound

11,13-dihydro-7α-hydroxythis compound

13-acetyl-7α-hydroxythis compound

2α,7α-dihydroxysphaerantholide

4α,5α-epoxy-7α-hydroxythis compound

4β,5β-epoxy-7α-hydroxythis compound

These compounds have been elucidated using extensive NMR spectral studies and subsequently evaluated for their biological activities researchgate.net. Beyond the modification of existing natural products, broader synthetic strategies for accessing the this compound core structure have also been developed. These include the total synthesis of racemic this compound via lactone annulation reactions acs.org and the utilization of furan (B31954) derivatives as versatile synthons for constructing complex molecules, including the characteristic α-methylene-γ-butyrolactone moiety acs.orglsu.edu. Titanium-mediated reactions, such as hetero Pauson-Khand reactions, offer further pathways to synthesize key structural motifs present in this compound lsu.edu.

Table 1: Synthesized this compound Analogues and Their Reported Activities

| Analogue Name/Modification | Key Structural Change(s) | Reported Biological Activity(ies) | Primary Reference |

| 7-alpha-hydroxythis compound (7HF) | Natural product; eudesmanolide sesquiterpene lactone | Antibacterial (Gram-positive), Anticancer (breast cancer, e.g., MCF-7, MDA-MB-468), Anti-inflammatory, Anti-adipogenic | researchgate.netnih.govgoogle.commdpi.com |

| 1β,7α-dihydroxythis compound | Hydroxylation at C1 (β-orientation) | Antibacterial | researchgate.net |

| 7α-hydroxy-1-oxothis compound | Oxidation at C1 to ketone | Antibacterial | researchgate.net |

| 4,5-dihydro-7α-hydroxythis compound | Saturation of C4=C5 double bond | Antibacterial (including against M. tuberculosis), Anticancer (MCF-7 cell lines), Anti-inflammatory, Cytotoxic | researchgate.nettandfonline.com |

| 11,13-dihydro-7α-hydroxythis compound | Saturation of C11=C13 exocyclic double bond | Antibacterial | researchgate.net |

| 13-acetyl-7α-hydroxythis compound | Acetylation at C13 | Antibacterial | researchgate.net |

| 2α,7α-dihydroxysphaerantholide | Hydroxylation at C2 (α-orientation) | Antibacterial | researchgate.net |

| 4α,5α-epoxy-7α-hydroxythis compound | Epoxidation across C4=C5 bond (α-face) | Antibacterial | researchgate.net |

| 4β,5β-epoxy-7α-hydroxythis compound | Epoxidation across C4=C5 bond (β-face) | Antibacterial | researchgate.net |

Note: Specific quantitative data (e.g., IC50, MIC values) were not uniformly available for all listed analogues across the reviewed literature for inclusion in this table.

Structure-Guided Design of Novel this compound Derivatives

The design of novel this compound derivatives is increasingly driven by insights from structure-activity relationship (SAR) studies and a deeper understanding of their molecular architecture and interactions with biological targets researchgate.netsigmaaldrich.cnnih.govrsc.orgnih.gov. By dissecting the molecular contributions to biological activity, such as the significance of the γ-lactone ring and specific double bond configurations (C4=C5, C11=C13), researchers can rationally engineer new compounds with enhanced potency, improved selectivity, or altered target engagement researchgate.net.

Principles of structure-based drug design (SBDD) are integral to this process, where the three-dimensional structure of a target molecule or receptor is utilized to guide the synthesis of molecules that exhibit optimal binding nih.gov. Computational methods, including molecular modeling and docking simulations, play a vital role in predicting how potential this compound derivatives might interact with their intended biological targets, thereby directing synthetic efforts towards the most promising candidates uogqueensmcf.comscirp.org. The overarching goal is to create derivatives that maximize favorable interactions with target sites, leading to superior therapeutic outcomes, mirroring successful approaches in other areas of medicinal chemistry where structural modifications are key to enhancing desired medicinal effects rsc.orgiomcworld.com.

Compound List:

this compound

7-alpha-hydroxythis compound (7HF)

1beta,7alpha-dihydroxythis compound

7alpha-hydroxy-1-oxothis compound

4,5-dihydro-7alpha-hydroxythis compound

11,13-dihydro-7alpha-hydroxythis compound

13-acetyl-7alpha-hydroxythis compound

2alpha,7alpha-dihydroxysphaerantholide

4alpha,5alpha-epoxy-7alpha-hydroxythis compound

4beta,5beta-epoxy-7alpha-hydroxythis compound

Sphaerantholide

Mechanistic Investigations of Frullanolide S Biological Activities in Preclinical Models

Anticancer Potential in In Vitro Cellular Models

Frullanolide, a eudesmanolide-type sesquiterpene lactone, has demonstrated notable anticancer properties in preclinical investigations. nih.gov Studies utilizing in vitro cellular models have begun to elucidate the molecular mechanisms through which this natural compound exerts its cytotoxic and antiproliferative effects against cancer cells. The primary focus of this research has been on breast cancer cell lines, revealing a multi-faceted approach that includes the induction of programmed cell death, modulation of the cell cycle, and interaction with key cellular signaling pathways.

Induction of Programmed Cell Death Pathways (Apoptosis)

A primary mechanism of this compound's anticancer activity is its ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov Flow cytometry analysis has confirmed that treatment with this compound leads to a significant increase in the population of apoptotic cells in various breast cancer cell lines, including MCF-7, MDA-MB-468, and MDA-MB-231. nih.govresearchgate.net The induction of apoptosis is a critical therapeutic goal, as it eliminates malignant cells without initiating an inflammatory response. Investigations into this process have revealed that this compound can trigger apoptosis through distinct signaling pathways, dependent on the genetic background of the cancer cell, particularly the status of the p53 tumor suppressor protein. nih.govnih.gov

In cancer cells that possess a functional wild-type p53 protein, this compound can leverage this critical tumor suppressor pathway to induce apoptosis. nih.govnih.gov The p53 protein, often termed the "guardian of the genome," responds to cellular stress, such as that induced by a cytotoxic agent, by halting the cell cycle or initiating cell death. fiveable.meyoutube.com Research has shown that in MDA-MB-468 and MDA-MB-231 breast cancer cell lines, the apoptotic mechanism of this compound is p53-dependent. nih.govnih.gov In response to this compound, activated p53 can transcriptionally upregulate pro-apoptotic proteins, such as Bax, which in turn permeabilize the mitochondrial membrane. nih.govpronuvia.com This leads to the release of cytochrome c and the subsequent activation of caspases, the executioner enzymes of apoptosis. nih.govnih.gov

A significant number of human cancers harbor mutations in the p53 gene, rendering them resistant to conventional therapies that rely on a functional p53 pathway. nih.gov this compound has demonstrated the valuable ability to circumvent this common resistance mechanism by also inducing apoptosis through p53-independent pathways. nih.govnih.gov In the MCF-7 breast cancer cell line, which has a different p53 status, this compound's induction of apoptosis was found to be independent of p53. nih.govnih.gov This suggests the compound can activate alternative cell death signaling cascades. researchgate.net Such mechanisms can involve the direct activation of Bcl-2 family proteins in the mitochondria or the triggering of other stress pathways that converge on caspase activation, thereby executing cell death even in the absence of a functional p53. nih.gov

Modulation of Cell Cycle Progression (e.g., G2/M Phase Arrest)

Beyond inducing apoptosis, this compound influences the proliferation of cancer cells by modulating the cell cycle. The cell cycle is a tightly regulated process that governs cellular replication, with checkpoints in place to ensure genomic integrity. bvsalud.org Many anticancer agents exert their effects by causing an arrest at these checkpoints, preventing cancer cells from dividing. nih.gov Studies have shown that this compound treatment can induce cell cycle arrest specifically at the G2/M phase in MDA-MB-468 breast cancer cells. nih.gov An arrest at this stage prevents cells from entering mitosis, ultimately leading to a halt in proliferation and, in some cases, cell death. nih.gov This effect is often associated with the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (Cdks) that govern the G2/M transition. mdpi.com

Cellular Target Identification and Pathway Modulation (e.g., EGFR, p-Akt, FoxO3a, β-catenin)

The anticancer effects of this compound are rooted in its ability to modulate critical intracellular signaling pathways that control cell survival, proliferation, and metastasis. While direct targets of this compound are still under comprehensive investigation, studies on the closely related derivative 7-α-hydroxythis compound (7HF) provide significant insights into the probable pathways affected. mdpi.com

The MDA-MB-468 cell line, which is highly sensitive to this compound, is characterized by high expression of the Epidermal Growth Factor Receptor (EGFR). mdpi.com EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream pathways, including the PI3K/Akt pathway, which is a central regulator of cell survival. nih.govmdpi.com Research on 7HF demonstrated a suppression of key cell survival proteins, including phosphorylated Akt (p-Akt at Ser 473), Forkhead box O3a (FoxO3a), and β-catenin. mdpi.com The PI3K/Akt pathway phosphorylates and inactivates the FoxO3a transcription factor, a protein that can otherwise promote the expression of genes involved in cell cycle arrest and apoptosis. nih.govslideshare.net By inhibiting p-Akt, this compound-like compounds may restore FoxO3a's tumor-suppressive functions. mdpi.com Furthermore, the modulation of β-catenin, a key component of the Wnt signaling pathway, suggests an impact on pathways that regulate cell proliferation and adhesion. mdpi.comnih.gov

In Vitro Cytotoxicity Assessments in Cancer Cell Lines

The anticancer potential of this compound has been quantified through in vitro cytotoxicity assays, which measure the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). These assessments have shown that this compound exhibits potent cytotoxic activity against several human breast cancer cell lines. nih.govmdpi.com

Notably, this compound displayed strong activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-468. nih.govmdpi.com Its cytotoxicity was also observed against the MCF-7 and MDA-MB-231 breast cancer cell lines. nih.govresearchgate.net An important aspect of these preclinical assessments is selectivity. This compound was found to have a high IC50 value in normal human epithelial breast cells (MCF-12A) and mouse fibroblast cells (L-929), indicating that it is less toxic to non-cancerous cells, a desirable characteristic for a potential therapeutic agent. nih.govnih.gov

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |

|---|---|---|---|---|

| MDA-MB-468 | Breast (Triple-Negative) | 8.04 ± 2.69 | 34.61 | nih.govmdpi.com |

| MCF-7 | Breast (ER+, PR+) | 10.74 ± 0.86 | 46.23 | nih.govmdpi.com |

| MDA-MB-231 | Breast (Triple-Negative) | 12.36 ± 0.31 | 53.20 | nih.govmdpi.com |

Anti-inflammatory and Immunomodulatory Effects

Research into the biological activities of this compound and its analogues has revealed significant anti-inflammatory and immunomodulatory properties in preclinical settings. Studies have particularly focused on the derivative 7-hydroxythis compound (7HF), a sesquiterpene lactone, to elucidate its mechanisms of action on the immune system.

Investigations have demonstrated that 7-hydroxythis compound exerts inhibitory effects on key immune cells involved in inflammatory responses. Specifically, the compound has been shown to lower the responses of both CD4+ T cells and peritoneal macrophages. nih.govresearchgate.net This suggests a direct modulatory role on the cellular components of the adaptive and innate immune systems, which are often dysregulated in inflammatory conditions. By tempering the activity of these cells, 7-hydroxythis compound can potentially reduce the perpetuation of inflammatory cascades.

The immunomodulatory effects of 7-hydroxythis compound are linked to its ability to influence specific signaling molecules and pathways that govern immune cell activation. Research indicates that 7HF can lower the upregulation of CD69, an early activation marker on lymphocytes, and decrease the production of Interleukin-2 (IL-2), a critical cytokine for T cell proliferation. researchgate.net

Interestingly, the mechanism also involves the modulation of calcium signaling. Studies have found that 7-hydroxythis compound increases the concentration of intracellular calcium. nih.govresearchgate.net Alterations in calcium signaling are known to have profound effects on T cell activation and function, suggesting this may be a key pathway through which 7HF exerts its immunomodulatory effects.

Table 1: Summary of Anti-inflammatory and Immunomodulatory Effects of 7-Hydroxythis compound

| Target | Observed Effect | References |

| Immune Cells | ||

| CD4+ T Cells | Lowered cellular responses | nih.govresearchgate.net |

| Macrophages | Lowered cellular responses | nih.govresearchgate.net |

| Mediators & Pathways | ||

| CD69 | Lowered upregulation upon activation | researchgate.net |

| Interleukin-2 (IL-2) | Decreased production | researchgate.net |

| Intracellular Ca2+ | Increased concentration | nih.govresearchgate.net |

The anti-inflammatory potential of 7-hydroxythis compound has been substantiated in preclinical in vivo models of inflammation. In studies using a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, which mimics inflammatory bowel disease, 7HF was shown to ameliorate the condition. nih.gov It demonstrated oral efficacy, markedly inhibiting the histological abnormalities associated with colitis, such as edema and infiltration of inflammatory cells, and protecting against crypt damage. researchgate.net Furthermore, in vivo studies confirmed that 7HF treatment can suppress the production of the pro-inflammatory cytokines TNF-α and IL-6. researchgate.net

Cardioprotective Research via Analogues (e.g., 7-hydroxythis compound)

Cardioprotective research has prominently featured the this compound analogue, 7-hydroxythis compound (7-HF), demonstrating its potential to mitigate myocardial injury in preclinical models. nih.govmdpi.com These studies have explored its mechanisms at the level of gene expression and cardiac function.

In a preclinical rat model of isoproterenol-induced myocardial infarction, 7-hydroxythis compound demonstrated a significant ability to modulate genes critical to cardiac stress and protection. nih.govmdpi.com The administration of 7-HF led to a reduction in the mRNA expression of inducible nitric oxide synthase (iNOS). nih.govmdpi.com Overexpression of iNOS is associated with cardiac damage.

Concurrently, 7-HF treatment increased the mRNA expression of Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govmdpi.com Nrf2 is a key transcription factor that regulates antioxidant response and is considered a cardioprotective gene. nih.gov This dual action—suppressing a detrimental gene while upregulating a protective one—highlights a key molecular mechanism behind its cardioprotective effects.

The cardioprotective effects of 7-hydroxythis compound are also attributed to its influence on cardiac and vascular function, mediated in part by interactions with calcium channels. nih.gov Research has shown that 7-HF improves cardiac function by reducing the cardiac workload. nih.govmdpi.com

This is achieved through a negative chronotropic (slowing heart rate) and ionotropic (reducing contraction force) effect. nih.gov A key mechanism for this is the reduction of peripheral vascular resistance, which is accomplished through the inhibition of voltage-dependent calcium channels and a decrease in the release of calcium from intracellular stores in vascular smooth muscle. nih.govmdpi.com

Table 2: Summary of Cardioprotective Mechanisms of 7-Hydroxythis compound

| Mechanism | Specific Effect | Outcome | References |

| Gene Expression | |||

| iNOS | Reduced mRNA expression | Reduced cardiac stress/damage | nih.govmdpi.com |

| Nrf2 | Increased mRNA expression | Enhanced antioxidant defense | nih.govmdpi.com |

| Cardiac Function | |||

| Calcium Channels | Inhibition of voltage-dependent channels | Reduced peripheral vascular resistance | nih.govmdpi.com |

| Intracellular Ca2+ | Reduced release from stores | Decreased cardiac workload | nih.govmdpi.com |

Antimicrobial Activities and Mechanisms of Action

This compound, a sesquiterpene lactone primarily found in liverworts of the Frullania genus, has been a subject of interest for its potential biological activities. As a member of the terpenoid class of natural compounds, it shares structural characteristics with other molecules known to possess antimicrobial properties. However, detailed preclinical investigations into the specific antimicrobial activities and mechanisms of action of purified this compound are limited in the currently available scientific literature.

Antibacterial Activity

Research concerning the direct antibacterial effects of isolated this compound is not extensively documented. Some studies have investigated the antimicrobial properties of extracts from plants known to contain this compound. For instance, an extract of Frullania dilatata, in which this compound was identified as a primary constituent, demonstrated antimicrobial activity against several Gram-positive bacteria, including Enterococcus faecalis, Listeria monocytogenes, and Staphylococcus aureus. This suggests that this compound may contribute to the observed antibacterial effects of the extract. However, without studies on the isolated compound, it is difficult to definitively attribute this activity to this compound alone or to determine its potency.

The general mechanism of action for some terpenoids is thought to involve the disruption of bacterial cell membranes, leading to increased permeability and loss of cellular integrity. This is often due to the lipophilic nature of these compounds, which allows them to interact with the lipid bilayer of the cell membrane. It is plausible that this compound could exert its antibacterial effects through a similar mechanism, though specific studies are required to confirm this hypothesis.

Antifungal Activity

Due to the lack of specific data from preclinical studies on the antimicrobial activities of this compound, comprehensive data tables detailing its efficacy against a range of microbial pathogens cannot be constructed at this time. Further research is necessary to isolate this compound and systematically evaluate its antimicrobial spectrum and elucidate its precise mechanisms of action.

Structure Activity Relationship Sar Studies of Frullanolide and Its Derivatives

Elucidation of Pharmacophoric Features for Specific Biological Activities

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target, thereby triggering a biological response. For frullanolide and related sesquiterpene lactones, several key pharmacophoric features have been identified that are critical for their biological activities, particularly their anticancer and anti-inflammatory effects.

The most significant pharmacophoric feature of this class of compounds is the α-methylene-γ-lactone moiety. nih.govresearchgate.netmdpi.com This functional group contains an exocyclic double bond conjugated with a carbonyl group, which acts as a potent Michael acceptor. researchgate.net This feature enables the molecule to undergo nucleophilic addition reactions, particularly with the sulfhydryl (thiol) groups of cysteine residues within proteins and enzymes. researchgate.net By forming irreversible covalent bonds, this compound can alkylate and subsequently inactivate key signaling proteins, leading to the disruption of cellular pathways involved in inflammation and cancer proliferation. researchgate.netmdpi.com

In the case of 7-α-hydroxythis compound (7HF), a derivative of this compound, molecular modeling has provided more detailed insights into the pharmacophoric elements responsible for its anticancer activity against triple-negative breast cancer cells. nih.gov Docking studies have shown that its interaction with β-tubulin is supported by several key features:

The Lactone Group: Essential for interactions within the binding pocket. nih.gov

The Ketone Group: Contributes to the binding affinity. nih.gov

The Hydroxyl Group: The C7-α-hydroxyl group plays a crucial role in forming hydrogen bonds, stabilizing the compound-protein complex. nih.gov

These features—the alkylating α-methylene-γ-lactone ring and other oxygenated functional groups capable of hydrogen bonding—collectively constitute the essential pharmacophore of this compound derivatives responsible for their interaction with biological targets like tubulin and transcription factors. nih.gov

Impact of Structural Modifications on Biological Potency and Selectivity

A prominent example is the comparison between this compound and its naturally occurring derivative, 7-α-hydroxythis compound (7HF). The introduction of a hydroxyl group at the C7 position significantly enhances its cytotoxic potency against certain cancer cell lines. mdpi.com Studies have demonstrated that 7HF exhibits stronger anti-breast cancer activity than the parent this compound, particularly against the triple-negative MDA-MB-468 cell line. mdpi.com While this compound showed an IC50 value of 34.61 µM against these cells, 7HF was considerably more potent with an IC50 of 11.97 µM. mdpi.com This suggests that the C7-α-hydroxyl group is a critical modification for improving potency, likely by facilitating stronger or additional interactions with the biological target. nih.gov

The α-methylene-γ-lactone ring is another critical site for modification. It is a well-established principle for sesquiterpene lactones that the reactivity of this moiety is essential for cytotoxicity. researchgate.netnih.gov Structural modifications that reduce its alkylating ability, such as the saturation of the exocyclic double bond or the opening of the lactone ring, typically lead to a dramatic decrease or complete loss of biological activity. nih.gov

| Compound | MDA-MB-468 (µM) | MCF-7 (µM) | MDA-MB-231 (µM) |

|---|---|---|---|

| This compound | 34.61 mdpi.com | 46.23 mdpi.com | 53.20 mdpi.com |

| 7-α-hydroxythis compound (7HF) | 11.97 mdpi.com | Not Reported | Not Reported |

Computational Approaches in this compound SAR (e.g., QSAR modeling)

Computational chemistry has become an indispensable tool for accelerating drug discovery and refining the understanding of SAR. Methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling are applied to study this compound and its derivatives, providing predictive insights into their biological activities.

Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and a biological target (receptor) to predict the preferred binding orientation and affinity. Molecular docking studies have been instrumental in elucidating the mechanism of action for 7-α-hydroxythis compound (7HF). nih.gov These analyses predicted that 7HF preferentially binds to a pocket in β-tubulin, distinct from the binding sites of other microtubule agents like paclitaxel (B517696) and vincristine. nih.gov The docking models revealed that the binding is stabilized by a network of interactions, including hydrogen bonds involving the hydroxyl and lactone groups, highlighting the structural basis for its tubulin-destabilizing activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.commdpi.com For a series of this compound analogues, a QSAR model would correlate physicochemical descriptors (such as lipophilicity, electronic properties, and steric parameters) with their measured biological potency (e.g., IC50 values). mdpi.com Although specific, comprehensive QSAR models for a large set of this compound derivatives are not extensively documented in the literature, the principles are widely applied to sesquiterpene lactones. mdpi.com Such a model could be used to:

Predict the activity of novel, yet-to-be-synthesized this compound derivatives.

Identify the most influential structural descriptors that govern biological potency.

Guide the design of new analogues with potentially enhanced activity by optimizing these key descriptors.

These computational approaches provide a powerful framework for rational drug design, allowing researchers to prioritize the synthesis of the most promising this compound derivatives and deepen the understanding of their structure-activity relationships. nih.gov

Analytical Methodologies for Frullanolide Research and Characterization

Chromatographic Separations for Compound Analysis (e.g., HPLC, GC)

Chromatographic techniques are fundamental for separating Frullanolide from complex mixtures and for its subsequent analysis and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is widely recognized as the method of choice for analyzing sesquiterpene lactones (SLs) due to their inherent low volatility and potential thermal lability, which can be problematic for Gas Chromatography researchgate.netresearchgate.net. Reversed-phase HPLC (RP-HPLC) is a common mode employed for the separation of these compounds rsc.orgmdpi.com. Hyphenated techniques such as HPLC coupled with Diode Array Detection (HPLC-DAD) and Mass Spectrometry (HPLC-MS) are particularly powerful, enabling simultaneous separation, detection, and identification rsc.orgpan.olsztyn.plusgs.gov. For instance, an HPLC-DAD-MS method developed for SLs in Inula britannica utilized a Luna C18 column with a mobile phase gradient of acetonitrile (B52724) and 0.2% acetic acid–water, operating at a flow rate of 1.0 mL/min with detection at 210 nm rsc.org. This method demonstrated good linearity (R² > 0.9993), accuracy (99.66–100.22%), and precision (<2.7% RSD) rsc.org. Another study on Arnica montana SLs employed an RP-HPLC method with a C18 SPE column, utilizing a Waters 717 autosampler, 600 pump, and 490 UV detector, with a quantitation limit of 0.02 mg/g and a detection limit of 0.01 mg/g thieme-connect.com.

Gas Chromatography (GC): GC, particularly when coupled with Mass Spectrometry (GC-MS), is a widely used technique for the analysis of sesquiterpenes and SLs, offering robust identification capabilities researchgate.netresearchgate.netmdpi.comresearchgate.netresearchgate.netdntb.gov.ua. However, due to the polar nature and low volatility of many sesquiterpenoids, GC analysis often necessitates derivatization to enhance their volatility and chromatographic behavior jfda-online.comsigmaaldrich.com.

Table 1: Chromatographic Methods for Sesquiterpene Lactone Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector(s) | Primary Application(s) | References |

| HPLC (RP-HPLC) | C18 | Acetonitrile/Water (with acetic acid) | UV-Vis (DAD), MS | Separation, identification, quantification of SLs | rsc.orgmdpi.comthieme-connect.com |

| GC | Capillary (e.g., DB-1, DB-5) | Helium, Nitrogen | MS, FID | Separation and identification of volatile sesquiterpenes | researchgate.netresearchgate.netresearchgate.net |

| HPLC-MS | C18 | Acetonitrile/Water | MS | Characterization, identification, quantification | rsc.orgpan.olsztyn.plusgs.gov |

| GC-MS | Capillary | Inert Gas | MS | Identification of sesquiterpenes and SLs | researchgate.netresearchgate.netresearchgate.netresearchgate.net |

Spectroscopic Characterization Techniques (e.g., UV-Vis, Mass Spectrometry, NMR)

Spectroscopic methods are indispensable for elucidating the detailed molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including ¹H and ¹³C NMR, is a cornerstone for structure elucidation. It provides critical information regarding the connectivity of atoms, the chemical environment of nuclei, and stereochemical details lehigh.eduopenaccessjournals.comanu.edu.au. These techniques have been instrumental in establishing the definitive structures of various lactones, including this compound and its stereoisomers like (+)-8-frullanolide mdpi.comoup.com. NMR allows for the precise mapping of the molecular skeleton and the identification of functional groups mdpi.com.

Mass Spectrometry (MS): MS provides crucial data on the molecular weight, elemental composition (via high-resolution MS), and fragmentation patterns of a compound lehigh.eduopenaccessjournals.comanu.edu.au. When coupled with chromatographic techniques such as GC or HPLC, MS becomes a powerful tool for identifying unknown compounds and confirming the presence of known ones, including this compound rsc.orgresearchgate.netresearchgate.netdntb.gov.ua.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is utilized to detect chromophores within a molecule, providing information about conjugated systems and aiding in quantification pan.olsztyn.pllehigh.eduopenaccessjournals.commdpi.com. When used in conjunction with HPLC (as HPLC-DAD), it allows for the acquisition of UV spectra for separated components, assisting in their identification. For sesquiterpene lactones, a detection wavelength of 210 nm is often employed rsc.org.

Table 2: Spectroscopic Techniques for this compound Characterization

| Technique | Principle | Information Obtained | Application for this compound/SLs | References |

| NMR (¹H, ¹³C) | Interaction of atomic nuclei with a magnetic field | Atom connectivity, chemical environment, stereochemistry, functional groups | Definitive structure elucidation, identification of functional groups and stereochemical configurations | lehigh.eduopenaccessjournals.comanu.edu.aumdpi.comoup.com |

| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio | Molecular weight, molecular formula, fragmentation patterns | Confirmation of molecular mass, identification of structural fragments, coupled with chromatography for compound identification | rsc.orgresearchgate.netlehigh.eduopenaccessjournals.comanu.edu.au |

| UV-Vis Spectroscopy | Absorption of ultraviolet and visible light by chromophores | Presence of conjugated systems, quantitative analysis | Detection of unsaturated bonds, identification of compounds with chromophores, used with HPLC for detection (e.g., at 210 nm) | rsc.orgpan.olsztyn.pllehigh.edumdpi.com |

Derivatization Strategies for Enhanced Analytical Detection and Characterization

Derivatization involves chemically modifying a compound to improve its analytical detectability or chromatographic properties.

Purpose of Derivatization: The primary goals of derivatization include increasing volatility for GC analysis, introducing detectable chromophores or fluorophores for HPLC, improving chromatographic separation, and enhancing structural elucidation by generating characteristic mass spectral fragments jfda-online.comsigmaaldrich.comhta-it.com.

Techniques: For GC analysis, silylation is a common method to derivatize polar functional groups, increasing volatility and stability jfda-online.comsigmaaldrich.com. In HPLC, derivatization can be employed to impart UV-absorbing or fluorescent properties to compounds that lack them, thereby increasing sensitivity hta-it.com. For instance, aldehydes and ketones can be derivatized with 2,4-dinitrophenylhydrazine (B122626) for detection by UV in HPLC chromatographyonline.com. Specific compounds like glycidol (B123203) and monochloropropanediol have been derivatized with p-(dimethylamino)phenol for sensitive analysis by HPLC-MS mdpi.com.

Table 3: Common Derivatization Strategies and Their Purposes

| Derivatization Strategy | Target Analytes / Functional Groups | Purpose | Example Reagents / Techniques | Application Context (e.g., GC/HPLC) | References |

| Silylation | -OH, -NH₂, -SH groups | Increase volatility, improve thermal stability, enhance GC behavior | Trimethylsilyl (TMS) ethers, tert-butyl dimethylsilyl (TBDMS) | GC | jfda-online.comsigmaaldrich.com |

| Acylation | -OH, -NH₂ groups | Increase volatility, improve chromatographic properties | Fluoroacyl derivatives | GC | jfda-online.com |

| Phenylhydrazone Formation | Aldehydes, Ketones | Introduce UV chromophores for enhanced HPLC detection | 2,4-dinitrophenylhydrazine (DNPH) | HPLC | chromatographyonline.com |

| Amine Derivatization | Amino groups | Introduce fluorescent tags for sensitive detection | Fluorescamine, Dansyl chloride, Phenyl isothiocyanate (PITC) | HPLC | shimadzu.com |

| Specific Derivatization | Glycidol, MCPD | Enhance sensitivity and detectability for MS analysis | p-(dimethylamino)phenol | HPLC-MS | mdpi.com |

Bioassay-Guided Fractionation and Identification of Active Components

Bioassay-guided fractionation is a powerful strategy for isolating bioactive compounds, such as this compound or related terpenoids, from complex natural product mixtures.

Process Overview: This method involves a systematic approach where crude plant extracts are subjected to sequential fractionation using various solvents or chromatographic techniques. Each fraction is then tested for a specific biological activity (e.g., antimicrobial, cytotoxic). Fractions exhibiting significant activity are further purified and analyzed until the individual bioactive compound(s) are isolated and their structures are elucidated using spectroscopic and other analytical methods mdpi.comfrontiersin.orgplos.orgresearchgate.net. This iterative process ensures that the isolation efforts are focused on compounds responsible for the observed biological effects, making it an efficient route for discovering lead compounds.

Future Research Directions and Translational Perspectives Preclinical Focus

Development of Advanced In Vitro and Ex Vivo Disease Models

To accurately predict Frullanolide's efficacy and mechanisms of action, the development and utilization of sophisticated in vitro and ex vivo disease models are crucial. Traditional 2D cell cultures, while foundational, often fail to capture the complexity of human physiology and disease microenvironments mdpi.comnumberanalytics.comconceptlifesciences.comnih.govukri.org. Future research should prioritize the implementation of advanced models such as organoids, which incorporate both stem cells and differentiated cells to mimic tissue architecture and function mdpi.comnih.gov. Furthermore, "organ-on-a-chip" technologies, utilizing microfluidic platforms, can replicate physiological flow conditions and cellular interactions, offering more dynamic and relevant in vitro environments for drug screening and mechanistic studies mdpi.com.

Ex vivo models, using actual tissue samples, provide a bridge between in vitro and in vivo studies, preserving tissue-specific cellular interactions and microenvironments frontiersin.org. Developing and validating ex vivo models relevant to potential this compound targets will be essential for preclinical assessment. For instance, studies examining inflammatory processes could benefit from ex vivo organ culture models that simulate the complex microenvironment of affected tissues, allowing for more realistic evaluation of anti-inflammatory compounds frontiersin.org. Integrating multi-omics technologies (transcriptomics, proteomics, metabolomics) with these advanced models will enable real-time tracking of cellular phenotypes, metabolic changes, and pathway activation, providing deeper mechanistic insights mdpi.comconceptlifesciences.com.

Identification of Novel Molecular Targets and Pathways

Specific areas for exploration include identifying the key proteins or enzymes that this compound directly interacts with, and mapping the downstream signaling cascades, such as those involved in inflammation (e.g., NF-κB, MAPK pathways) or cellular survival and death pathways researchgate.netmdpi.com. For example, research has indicated that 7-hydroxy this compound may modulate iNOS and Nrf2 genes in myocardial injury models mdpi.comresearchgate.net, suggesting these as potential targets for further investigation. Understanding these interactions will not only validate existing findings but also uncover new therapeutic avenues and potential combination therapies.

Collaborative Multidisciplinary Research Initiatives

The complex nature of drug discovery and development, particularly for natural products like this compound, strongly benefits from collaborative, multidisciplinary research initiatives. Such collaborations bring together diverse expertise from chemistry, biology, pharmacology, toxicology, and clinical sciences, fostering innovation and accelerating the translational process conceptlifesciences.comnih.govnih.govresearchgate.netnih.govunl.eduuidp.orgcolumbia.eduupr.eduutah.edu. Future directions should actively promote the formation of research consortia and public-private partnerships involving academic institutions, biotechnology companies, and pharmaceutical enterprises nih.govuidp.orgfda.gov.

These collaborations can facilitate the sharing of resources, knowledge, and data, overcoming the limitations faced by individual research groups nih.govuidp.org. For instance, a consortium could pool expertise in synthetic biology for production, advanced cell culture for testing, and computational modeling for target identification. Encouraging open communication and establishing shared goals are critical for the success of these multidisciplinary efforts researchgate.netnih.govunl.edu. Initiatives that support early-stage research and bridge the gap between basic science discoveries and clinical applications are particularly valuable nih.govnih.govcolumbia.edu.

Exploration of Synthetic Biology and Metabolic Engineering for this compound Production

Ensuring a sustainable and scalable supply of this compound is essential for its widespread preclinical and potential clinical application. While naturally occurring, extraction from plant sources can be limited by yield and variability. Therefore, exploring synthetic biology and metabolic engineering approaches for its production presents a promising future direction mdpi.comfrontiersin.orgmdpi.combiotechrep.irnih.govnih.govnih.govsysbio.sertx.com.

Research should focus on engineering microbial hosts (e.g., E. coli, S. cerevisiae) to biosynthesize this compound through the manipulation of its natural biosynthetic pathways. This involves identifying and characterizing the genes and enzymes responsible for this compound synthesis, and then optimizing their expression and function within a heterologous host mdpi.comfrontiersin.orgbiotechrep.irnih.gov. Strategies such as pathway engineering, gene dosage tuning, metabolic flux analysis, and the introduction of precursor regeneration pathways can significantly enhance production yields mdpi.comnih.gov. Furthermore, advancements in genome editing tools like CRISPR-Cas9 can be employed to fine-tune metabolic pathways and improve the efficiency of biosynthesis nih.govmdpi.comnih.gov. Such biotechnological approaches offer a cost-effective and environmentally sustainable alternative to traditional extraction methods.

Conclusion

Summary of Key Academic Contributions and Research Gaps

Frullanolide, a sesquiterpene lactone, has been the subject of significant academic research, revealing a range of biological activities. A primary area of contribution has been in oncology, where this compound has demonstrated notable anti-breast cancer potential by inducing apoptosis. researchgate.netspandidos-publications.com Studies have shown its efficacy against various breast cancer cell lines, including MDA-MB-468, MCF-7, and MDA-MB-231. spandidos-publications.commdpi.com A derivative, 7-α-hydroxythis compound (7HF), has also been identified as a potent agent against triple-negative breast cancer cells, where it is associated with G2/M phase arrest and apoptosis signaling pathways. mdpi.comnih.gov

Beyond its anticancer properties, research has highlighted the immunomodulatory and anti-inflammatory effects of this compound derivatives. iisc.ac.in Specifically, 7-hydroxythis compound has been shown to inhibit the production of pro-inflammatory cytokines from immune cells, suggesting its potential therapeutic application in autoimmune disorders. iisc.ac.inresearchgate.net Furthermore, there is emerging evidence for the role of 7-hydroxythis compound in the management of metabolic disorders through the modulation of adipogenesis and lipolysis. google.com The broader class of sesquiterpene lactones, to which this compound belongs, is recognized for a wide spectrum of biological activities, including antimicrobial and antioxidant properties. researchgate.netmdpi.com

Despite these contributions, significant research gaps remain. A recurring theme in the literature is the need to elucidate the precise molecular mechanisms that underpin this compound's anti-breast cancer activity. researchgate.net While apoptosis is an identified outcome, the specific signaling pathways and molecular targets are not fully understood. researchgate.netspandidos-publications.com There is a clear need for more comprehensive in vivo studies to validate the promising in vitro results and to establish the safety and efficacy profiles of this compound and its derivatives for potential clinical applications. researchgate.net Furthermore, detailed structure-activity relationship studies are lacking, which would be crucial for the rational design and synthesis of more potent and selective analogues. The full therapeutic potential of this compound is yet to be realized, with a notable gap in translational research to bridge laboratory findings with clinical utility.

Outlook on this compound's Potential in Chemical Research and Beyond

The unique chemical structure and diverse biological activities of this compound position it as a compound with considerable potential for future chemical research and broader applications. In the realm of medicinal chemistry, this compound serves as an excellent lead compound for the development of novel therapeutic agents. Future synthetic efforts can be directed towards creating derivatives with enhanced potency, improved selectivity for cancer cells, and better pharmacokinetic properties. The synthesis of such analogues would also facilitate more in-depth structure-activity relationship studies, helping to pinpoint the key functional groups responsible for its biological effects. researchgate.net

Beyond drug development, this compound can be utilized as a chemical probe to investigate complex biological processes. Its ability to induce apoptosis and modulate immune responses makes it a valuable tool for dissecting these cellular pathways. researchgate.netiisc.ac.in Further research into its mechanism of action could uncover new molecular targets and provide deeper insights into the pathophysiology of diseases like cancer and autoimmune disorders.

The potential applications of this compound extend beyond medicine. The established biological activities of sesquiterpene lactones, including phytotoxic effects, suggest that this compound and its derivatives could be explored as natural herbicides in agriculture. nih.gov Its antimicrobial properties also warrant investigation for potential use in food preservation or as a surface disinfectant. As research continues to unravel the complexities of this natural product, it is likely that new and unforeseen applications for this compound will emerge, cementing its importance in both fundamental chemical research and applied sciences.

Q & A

Q. How can researchers accurately identify and isolate Frullanolide from plant extracts?

Methodological Answer:

- Use High-Performance Liquid Chromatography (HPLC) paired with Mass Spectrometry (MS) for precise identification .

- Optimize solvent systems (e.g., ethanol, methanol, or supercritical CO₂) for extraction efficiency. Validate purity via Nuclear Magnetic Resonance (NMR) spectroscopy .

- Example Table:

| Extraction Method | Solvent Used | Yield (%) | Purity (NMR) |

|---|---|---|---|

| Soxhlet | Ethanol | 2.1 | 95% |

| Supercritical CO₂ | CO₂ | 1.8 | 98% |

| Maceration | Methanol | 1.5 | 90% |

Q. What experimental designs are optimal for assessing this compound’s anti-inflammatory activity?

Methodological Answer:

Q. How should researchers standardize this compound concentrations in pharmacological assays?

Methodological Answer:

- Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity).

- Validate stability via UV-Vis spectrophotometry at 254 nm over 24 hours .

Advanced Research Questions

Q. How can contradictory cytotoxicity results for this compound across studies be resolved?

Methodological Answer:

- Analyze variability sources: cell line heterogeneity (e.g., HeLa vs. MCF-7), assay conditions (incubation time, serum concentration) .

- Perform meta-analysis of existing data to identify trends. Example:

| Study | Cell Line | IC50 (µM) | Assay Duration (hr) |

|---|---|---|---|

| A | HeLa | 12.3 | 48 |

| B | MCF-7 | 8.7 | 72 |

Q. What strategies optimize this compound’s bioavailability in preclinical models?